2,6-Dimesitylphenyl iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

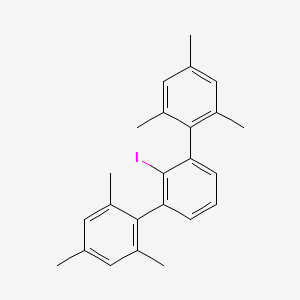

2,6-Dimesitylphenyl iodide is a well-known organic halide with the molecular formula C24H25I . It has a molecular weight of 440.4 g/mol . The molecule contains a total of 52 bonds, including 27 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a total of 52 bonds, including 27 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 440.4 g/mol . It has a computed XLogP3-AA value of 8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 440.10010 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 25 . It has a formal charge of 0 . Its complexity, as computed by Cactvs, is 370 .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

HPLC Analysis of Iodide

The derivatization of iodide into 4-iodo-2,6-dimethylphenol, followed by High-Performance Liquid Chromatography (HPLC) with UV detection, represents a method for sensitive iodide detection. This process involves the oxidation of iodide with 2-iodosobenzoate at pH 6.4 in the presence of 2,6-dimethylphenol (Verma, Jain, & Verma, 1992).

Gas Chromatography-Mass Spectrometry for Iodide Determination

An approach for determining iodine, iodide, and iodate in aqueous solutions involves derivatization of iodine in the presence of 2,6-dimethylphenol and subsequent measurement by gas chromatography-mass spectrometry (Shin, Oh-Shin, Kim, & Ryu, 1996).

Organometallic Chemistry

Synthesis of Organotellurium Iodides

The reaction of (DmephTe)2 (dmeph = 2,6-dimethylphenyl) with iodine or pyridinium iodide under Ar atmosphere leads to the synthesis of various organotellurium iodides, representing new classes in organotellurium chemistry (Faoro, Oliveira, & Lang, 2009).

Complex Formation in Lanthanide Chemistry

The molecular structures of 2,6-dimesitylphenyl derivatives of trivalent ytterbium in lanthanide chemistry show the formation of complexes with a distorted octahedral coordination environment about the metal center (Rabe, Strissel, Liable-Sands, Concolino, & Rheingold, 1999).

Polymerization and Organic Synthesis

Polymerization Catalysis

Copper-mixed n-butylamine/dibutylamine complexes have been used for the polymerization of 2,6-dimethylphenol, demonstrating that catalyst activity is highly dependent on specific combinations of copper salts and amines (Li, 1995).

Suzuki Reactions

Palladium complexes bearing bulky (2,6-dimesitylphenyl)dimethylphosphine have been effective in catalyzing Suzuki reactions for coupling aryl chlorides with arylboronic acids (Smith, Woloszynek, Chen, Ren, & Protasiewicz, 2004).

Environmental Chemistry

- Determination of Chlorine Dioxide in Water: A gas chromatographic method has been developed for chlorine dioxide determination in water, involving a reaction with iodide to form iodine, which then reacts with 2,6-dialkylphenol (Shin & Jung, 2006).

Zukünftige Richtungen

The dynamic removal of iodine from systems like 2,6-Dimesitylphenyl iodide can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly . This suggests that there are untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .

Wirkmechanismus

Target of Action

It’s known that iodides generally interact with various organic compounds in chemical reactions .

Mode of Action

Iodides are generally involved in various chemical reactions such as substitution reactions .

Biochemical Pathways

Iodides are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

Iodides are known to participate in various chemical reactions, potentially leading to various molecular and cellular effects .

Eigenschaften

IUPAC Name |

2-[2-iodo-3-(2,4,6-trimethylphenyl)phenyl]-1,3,5-trimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25I/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSKTQRJUVVQHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)

![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2369025.png)